molecular formula C11H12ClNO B8799622 2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde

2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde

Cat. No.: B8799622
M. Wt: 209.67 g/mol
InChI Key: WYRALGSIFBXIIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde is an organic compound characterized by the presence of a chlorophenyl group attached to a dimethylaminopropenal moiety

Properties

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enal

InChI

InChI=1S/C11H12ClNO/c1-13(2)7-10(8-14)9-3-5-11(12)6-4-9/h3-8H,1-2H3

InChI Key

WYRALGSIFBXIIV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C(C=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde typically involves the reaction of 4-chlorobenzaldehyde with dimethylamine and acetaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl azide: Similar in structure but contains an azide group instead of the dimethylaminopropenal moiety.

    Dichlorodiphenyldichloroethane (DDD): Contains a chlorophenyl group but differs in the rest of the structure.

Uniqueness

2-(4-Chlorophenyl)-3-(dimethylamino)acrylaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

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